Amiton
Overview
Description
Deep Site and Docking Pose (DSDP) is a compound used in molecular docking, a crucial step in drug discovery. It is designed to predict the binding site of proteins and provide an accurate searching space and initial positions for further conformational sampling .
Scientific Research Applications
Deep Site and Docking Pose is widely used in scientific research, particularly in drug discovery. It improves the performance of blind docking by predicting the binding site of proteins and providing an accurate searching space . Its applications include virtual screening, molecular docking, and the generation of potential candidates for lead compounds .
Preparation Methods
The preparation of Deep Site and Docking Pose involves several modifications to the PUResNet program for site prediction. The pose sampling part is similar to AutoDock Vina, combined with a number of modifications . The source code is available on Linux systems, and the installation requires the Cuda Toolkit and a compatible version of torch .
Chemical Reactions Analysis
Deep Site and Docking Pose undergoes various chemical reactions, including binding pocket identification, drug conformations sampling, scoring, and ranking . The docking task of Deep Site and Docking Pose makes use of the score function and a modified searching strategy of AutoDock Vina, accelerated by implementation in GPUs .
Mechanism of Action
Comparison with Similar Compounds
Deep Site and Docking Pose is compared with other docking methods such as Autodock Vina, GNINA, QuickVina, SMINA, and DiffDock . It reaches a 29.8% top-1 success rate on an unbiased and challenging test dataset with 1.2 seconds wall-clock computational time per system . Its performance on the DUD-E dataset and the time-split PDBBind dataset used in EquiBind, TankBind, and DiffDock is also effective .
Similar Compounds:- Autodock Vina
- GNINA
- QuickVina
- SMINA
- DiffDock
Deep Site and Docking Pose stands out due to its improved performance in blind docking and its accelerated implementation in GPUs .
Properties
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... . /Organophosphorus pesticides/ | |
CAS No. |
78-53-5 |
Molecular Formula |
C10H24NO3PS |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3 |
InChI Key |
PJISLFCKHOHLLP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSP(=O)(OCC)OCC |
Canonical SMILES |
CCN(CC)CCSP(=O)(OCC)OCC |
boiling_point |
230 °F at 0.2 mmHg (EPA, 1998) 110 °C at 0.2 mm Hg Bp: 76 °C at 0.01 mm Hg |
Color/Form |
Colorless liquid |
melting_point |
Crystals from isopropanol + ether; Mp: 98-99 °C /Amiton acid oxalate, (amiton hydrogen oxalate)/ |
78-53-5 | |
physical_description |
Amiton is a liquid. Used as an acaricide and insecticide. (EPA, 1998) Colorless liquid; [HSDB] |
Related CAS |
3734-97-2 (oxalate[1:1]) |
solubility |
Highly soluble in water and most organic solvents |
Synonyms |
amiton amiton oxalate (1:1) O,O-diethyl S-(diethylaminoethyl) phosphorothiolate |
vapor_pressure |
0.01 mm Hg @ 80 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.